molecular formula C21H21Cl2N3O3S2 B387853 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE

2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE

Cat. No.: B387853
M. Wt: 498.4g/mol
InChI Key: ZNFMGMCELMZSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes multiple functional groups such as cyano, piperidinylsulfonyl, and benzothienyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Benzothienyl Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.

    Formation of the Piperidinylsulfonyl Group: This can be done through sulfonylation reactions using piperidine and sulfonyl chlorides.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target benzamide structure.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothienyl moiety.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro positions on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-(1-piperidinylsulfonyl)benzamide: Lacks the benzothienyl and cyano groups.

    N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide: Lacks the piperidinylsulfonyl group.

Uniqueness

The uniqueness of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE lies in its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C21H21Cl2N3O3S2

Molecular Weight

498.4g/mol

IUPAC Name

2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H21Cl2N3O3S2/c22-16-11-17(23)19(31(28,29)26-8-4-1-5-9-26)10-14(16)20(27)25-21-15(12-24)13-6-2-3-7-18(13)30-21/h10-11H,1-9H2,(H,25,27)

InChI Key

ZNFMGMCELMZSQQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)Cl)Cl

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)Cl)Cl

Origin of Product

United States

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